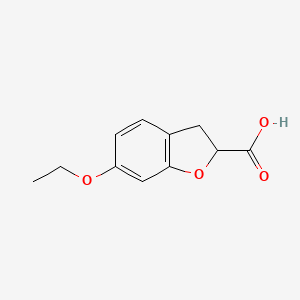
6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H12O4. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method includes esterification reactions and redox reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where furan-2-carboxylic acid is treated with oxidizing agents under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substituting Agents: Halogens, nitro groups, and hydroxyl groups are often introduced through substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which have significant biological and chemical properties .
Scientific Research Applications
6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways .
Comparison with Similar Compounds
- 6-Difluoromethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
Comparison: Compared to other similar compounds, 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-4,6,10H,2,5H2,1H3,(H,12,13) |
InChI Key |
ZQYHWXIECAMRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CC(O2)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


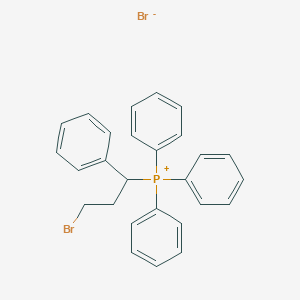

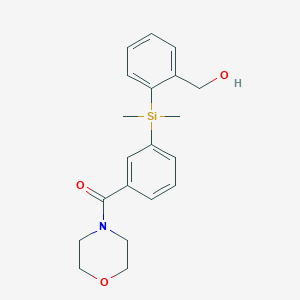
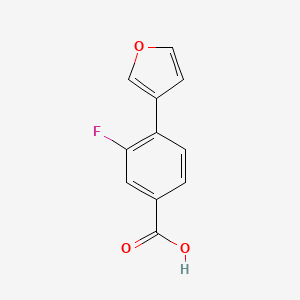
![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
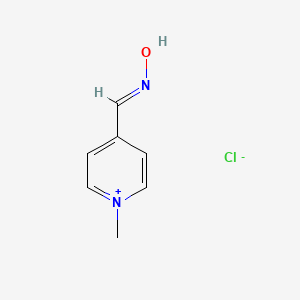
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)
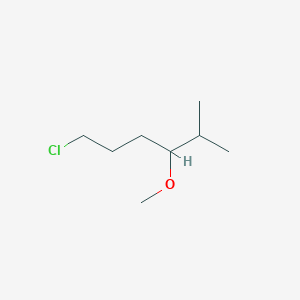
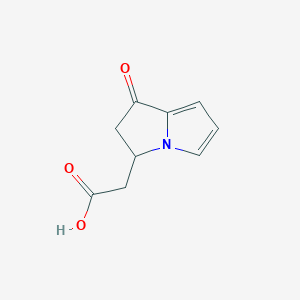
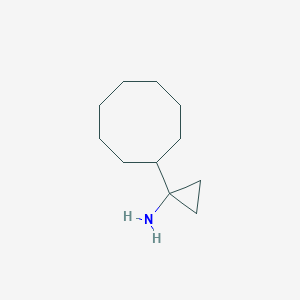
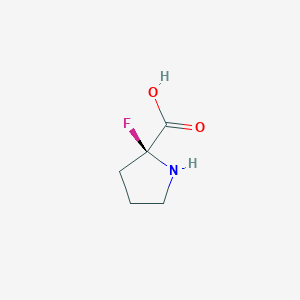
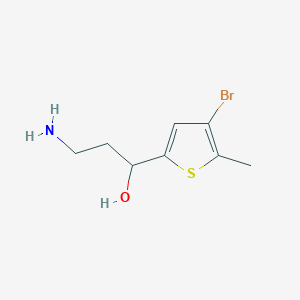
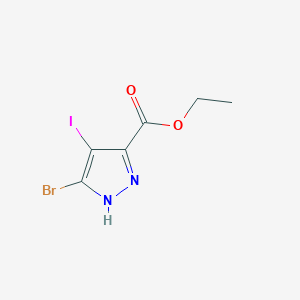
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
